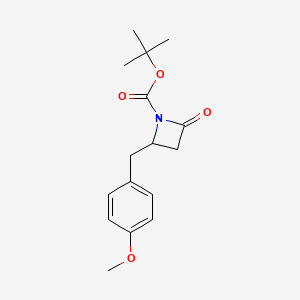

(+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate

Description

(+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate is a β-lactam (azetidinone) derivative characterized by a strained four-membered azetidine ring with a ketone group at the 4-position. The tert-butyl carbamate group at the 1-position provides steric protection, enhancing stability during synthetic processes. The 4-methoxybenzyl substituent at the 2-position introduces aromaticity and electron-donating properties, which may influence reactivity and biological interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of β-lactams, particularly in antibiotic design and enzyme inhibition .

Properties

IUPAC Name |

tert-butyl 2-[(4-methoxyphenyl)methyl]-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-12(10-14(17)18)9-11-5-7-13(20-4)8-6-11/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVYMRWSTUESRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino ester with a suitable electrophile to form the azetidine ring.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the 4-Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the azetidine intermediate reacts with 4-methoxybenzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Ring Size and Functional Groups

- Target Compound : Features a 4-membered azetidine ring with a 4-oxo group. The strained ring increases reactivity compared to larger cyclic analogs.

- tert-Butyl 4-(2-((3-(4-((4-Methoxybenzyl)Amino)-7H-Pyrrolo[2,3-d]Pyrimidin-7-Yl)Phenyl)Amino)Ethyl)Piperidine-1-Carboxylate (): Contains a 6-membered piperidine ring.

- tert-Butyl Diazabicyclo[5.1.0]Octane-2-Carboxylates () : Bicyclic systems (7-membered fused rings) with diaza moieties. These structures exhibit enhanced conformational rigidity, which may improve binding specificity in biological targets .

Substituent Effects

- 4-Methoxybenzyl Group : Present in the target compound and ’s first analog. The methoxy group enhances lipophilicity and may participate in π-π stacking interactions in biological systems.

- 4-Fluorobenzyl and 3-Bromophenyl Groups () : Fluorine and bromine substituents introduce electronegativity and steric bulk, respectively. Fluorinated analogs often show improved metabolic stability, while brominated derivatives are useful in cross-coupling reactions .

Physicochemical and Spectral Properties

- Melting Points :

- Mass Spectrometry :

Biological Activity

The compound (+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate is a synthetic organic molecule belonging to the azetidine family, characterized by its four-membered nitrogen-containing ring structure. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and protein binding. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO3. Its structure includes a tert-butyl group, a methoxybenzyl moiety, and an oxoazetidine core, which contribute to its reactivity and biological interactions.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects. The compound's structural features make it a candidate for further investigation into enzyme inhibition or modulation.

Enzyme Interactions

Research indicates that compounds within the azetidine class can exhibit significant interactions with various enzymes. For example, studies have shown that azetidine derivatives can act as inhibitors of certain proteases and kinases, potentially leading to therapeutic applications in cancer and inflammatory diseases.

Case Studies

A recent study explored the synthesis of various azetidine derivatives and their biological evaluations. Among these derivatives, some exhibited promising activity against cancer cell lines by inducing apoptosis through caspase activation pathways . Although not directly tested on this compound, these findings suggest potential avenues for future research.

Data Table: Comparative Biological Activities of Azetidine Derivatives

Synthetic Routes and Applications

The synthesis of this compound typically involves several steps starting from simpler azetidine derivatives. Common synthetic methods include benzylation reactions followed by functional group transformations. These synthetic pathways are crucial for producing compounds with desired biological activities for research purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.